

# Spectroscopic and Synthetic Profile of 2-Pyridin-3-yl-azepane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Pyridin-3-yl-azepane

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound **2-Pyridin-3-yl-azepane**. Due to the limited availability of direct experimental data for this specific molecule, this document compiles representative spectroscopic values based on analogous structures and outlines generalized, yet detailed, experimental protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

## Predicted and Representative Spectroscopic Data

The following sections present the anticipated spectroscopic data for **2-Pyridin-3-yl-azepane**. The mass spectrometry data is based on computational predictions, while the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are representative values derived from similar chemical structures.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.<sup>[1]</sup> For **2-Pyridin-3-yl-azepane**, electron ionization (EI) would likely lead to the formation of a molecular ion ( $M^+$ ) and subsequent fragmentation.<sup>[2][3]</sup> The fragmentation pattern can provide valuable information about the molecule's structure.<sup>[4][5]</sup>

Table 1: Predicted Mass Spectrometry Data for **2-Pyridin-3-yl-azepane** ( $C_{11}H_{16}N_2$ )

Adduct	Predicted m/z
$[M+H]^+$	177.13863
$[M+Na]^+$	199.12057
$[M+NH_4]^+$	194.16517
$[M+K]^+$	215.09451
$[M-H]^-$	175.12407
$[M]^+$	176.13080

Data sourced from computational predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. [6] The predicted  $^1H$  and  $^{13}C$  NMR spectra of **2-Pyridin-3-yl-azepane** would show characteristic signals for both the pyridine and azepane rings. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Representative  $^1H$  NMR Spectroscopic Data

Proton Assignment	Representative Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine H-2, H-6	8.4 - 8.6	m	-
Pyridine H-4	7.6 - 7.8	m	-
Pyridine H-5	7.2 - 7.4	m	-
Azepane CH ( $\alpha$ to N, C2)	3.0 - 3.2	m	-
Azepane CH <sub>2</sub> ( $\alpha$ to N, C7)	2.8 - 3.0	m	-
Azepane CH <sub>2</sub>	1.5 - 1.9	m	-

Table 3: Representative <sup>13</sup>C NMR Spectroscopic Data

Carbon Assignment	Representative Chemical Shift ( $\delta$ , ppm)
Pyridine C-2, C-6	147 - 150
Pyridine C-4	135 - 138
Pyridine C-3	132 - 135
Pyridine C-5	123 - 125
Azepane C-2	60 - 65
Azepane C-7	45 - 50
Azepane C-3, C-6	30 - 35
Azepane C-4, C-5	25 - 30

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.<sup>[7]</sup> The IR spectrum of **2-Pyridin-3-yl-azepane** is expected to

show characteristic bands for C-H, C-N, and C=C bonds.

Table 4: Representative IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 2960	Strong
C=C Aromatic Ring Stretch	1450 - 1600	Medium
C-N Stretch	1000 - 1250	Medium
N-H Stretch (if present)	3300 - 3500	Medium

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Pyridin-3-yl-azepane** and the acquisition of spectroscopic data.

### Synthesis of 2-Pyridin-3-yl-azepane

A plausible synthetic route for **2-Pyridin-3-yl-azepane** involves the nucleophilic substitution of a suitable leaving group on the azepane ring with a pyridinyl nucleophile, or a metal-catalyzed cross-coupling reaction. A modern alternative involves a photochemical dearomative ring expansion of nitroarenes.[8][9]

#### Example Protocol: Nucleophilic Substitution

- Preparation of N-protected 2-chloroazepane: Azepane is first protected with a suitable protecting group (e.g., Boc anhydride). The protected azepane is then chlorinated at the 2-position using a suitable chlorinating agent (e.g., N-chlorosuccinimide).
- Grignard Reagent Formation: 3-Bromopyridine is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-pyridinylmagnesium bromide.

- Coupling Reaction: The N-protected 2-chloroazepane is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared 3-pyridinylmagnesium bromide is added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
- Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
- Purification: The crude product is purified by column chromatography on silica gel to yield **2-Pyridin-3-yl-azepane**.

## Spectroscopic Analysis

### 2.2.1. NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **2-Pyridin-3-yl-azepane** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.<sup>[10]</sup> Tetramethylsilane (TMS) is typically used as an internal standard.<sup>[11]</sup>
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.<sup>[12]</sup> For complete structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.<sup>[13]</sup>

### 2.2.2. Infrared (IR) Spectroscopy

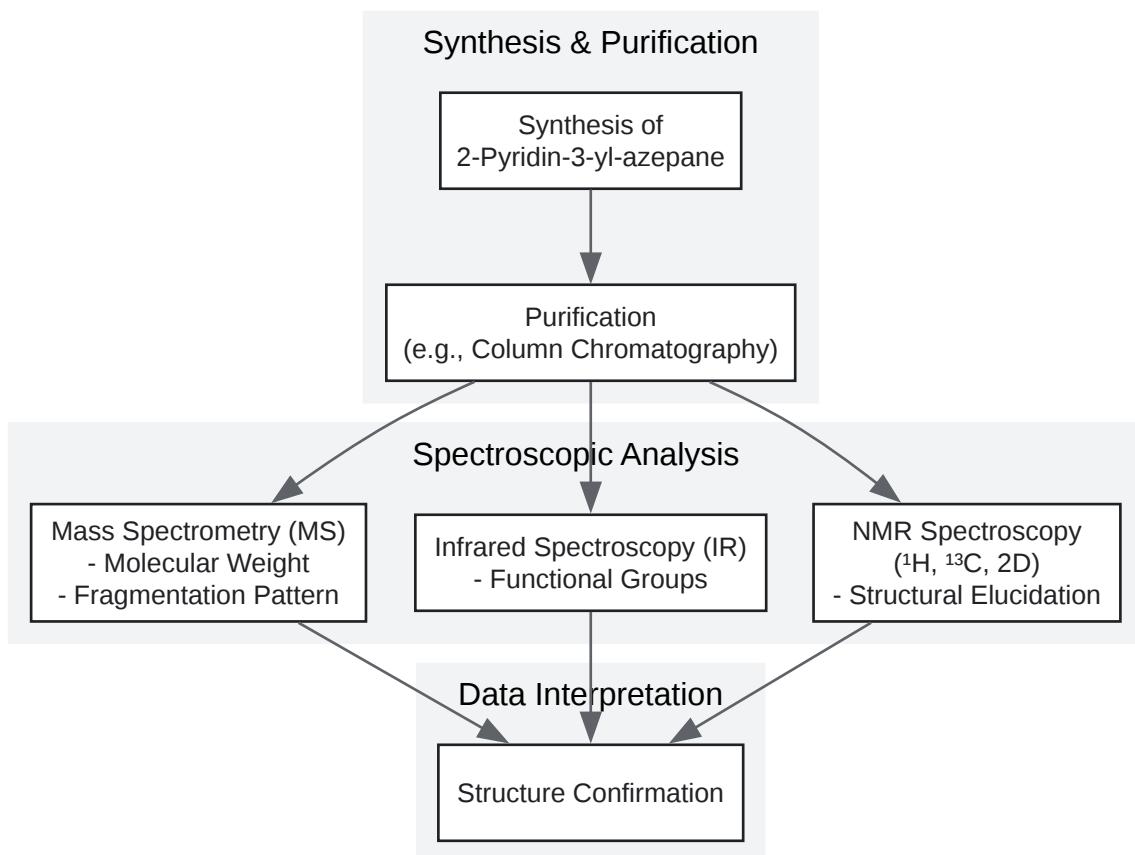
- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.<sup>[14]</sup>
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.<sup>[15]</sup> The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[15]</sup>

### 2.2.3. Mass Spectrometry

- **Sample Introduction and Ionization:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron ionization (EI) is a common method for small molecules, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can also be used to preserve the molecular ion. [16][17]
- **Mass Analysis and Detection:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.[18] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[19]

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **2-Pyridin-3-yl-azepane**.



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